Palladium(II) acetylacetonate
Overview
Description
Palladium(II) acetylacetonate is a coordination complex with the chemical formula Pd(C₅H₇O₂)₂. It is a yellow solid that is widely used as a catalyst precursor in organic synthesis. The compound is known for its stability and ease of handling, making it a popular choice in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) acetylacetonate can be synthesized by reacting palladium(II) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium acetate. The mixture is stirred and heated to facilitate the formation of the complex, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar methods but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Palladium(II) acetylacetonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: It can be reduced to palladium(0) in the presence of reducing agents.
Substitution: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines can be used to replace the acetylacetonate ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Palladium(II) acetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which palladium(II) acetylacetonate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
- Platinum(II) acetylacetonate
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
Comparison: Palladium(II) acetylacetonate is unique in its ability to catalyze a wide range of organic reactions with high efficiency and selectivity. Compared to platinum(II) acetylacetonate, it is generally more active in cross-coupling reactions. Nickel(II) acetylacetonate and copper(II) acetylacetonate are less expensive alternatives but often require more stringent reaction conditions and offer lower selectivity .
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;palladium(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDRQYIYVJVOPF-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-61-4 | |
Record name | Palladium bis(acetoacetonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palladium (II) di(4-oxopent-2-en-2-oate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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